5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation with 1,3-diketones: This method involves the reaction of aminopyrazoles with 1,3-diketones under acidic or basic conditions.
Reaction with enaminonitriles or enaminones: These reactions are carried out under reflux conditions in the presence of a suitable catalyst.
Cyclization reactions: The cyclization of acyclic reagents such as 1,2-allenic or unsaturated nitriles/ketones can also be employed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to achieve high yields and purity, using cost-effective reagents and catalysts, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons, respectively.
Cyclization reactions: These reactions involve the formation of a ring structure from a linear precursor.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts, metal catalysts such as palladium or platinum
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as PI3Kγ, which plays a role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its trifluoromethyl and thiophene substituents, which contribute to its distinct chemical and biological properties. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4OS/c13-12(14,15)9-4-7(8-2-1-3-21-8)18-11-6(10(16)20)5-17-19(9)11/h1-5H,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALACMBPJEMRBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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